(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol

Descripción

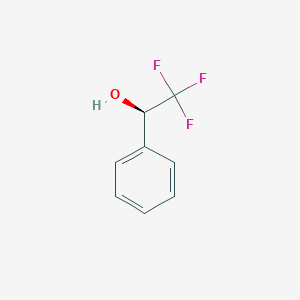

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol (CAS 10531-50-7) is a chiral benzyl alcohol derivative with the molecular formula C₈H₇F₃O and a molecular weight of 176.14 g/mol. Its structure features a trifluoromethyl (-CF₃) group attached to the benzylic carbon, adjacent to the hydroxyl group, conferring unique electronic and steric properties . This compound is a liquid at room temperature with a boiling point of 99°C and is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and asymmetric catalysis due to its stereochemical influence . The electron-withdrawing nature of the -CF₃ group significantly impacts its reactivity, solubility, and interaction with enzymes or catalysts .

Propiedades

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-50-7 | |

| Record name | (-)-2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reduction proceeds via coordination of the ketone’s carbonyl oxygen to the chiral Ru catalyst, followed by hydrogen activation and stereospecific hydride transfer. A representative protocol involves:

-

Substrate : α-(Trifluoromethyl)acetophenone (1.0 equiv)

-

Catalyst : (S,S)-RuCl₂(2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl)(1,1-dianisyl-2-isopropyl-1,2-ethylenediamine) (0.5 mol%)

-

Base : Potassium tert-butoxide (1.2 equiv)

-

Solvent : Isopropyl alcohol

This method achieves 100% conversion and >99% ee, as validated by chiral HPLC using a Chiralcel OD-H column. The electron-withdrawing -CF₃ group enhances substrate polarity, improving catalyst-substrate interaction and reducing side reactions.

Table 1: Catalytic Asymmetric Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% |

| Temperature | 26–30°C |

| H₂ Pressure | 7600 Torr |

| Reaction Time | 16 hours |

| Yield | 100% |

| Enantiomeric Excess (ee) | >99% |

Enzymatic Reduction Using Alcohol Dehydrogenases

Enzymatic reduction offers an eco-friendly alternative, leveraging alcohol dehydrogenases (ADHs) for stereoselective ketone reduction. ADHs from Lactobacillus brevis or Rhodococcus erythropolis are preferred for their broad substrate tolerance and high ee.

Protocol and Optimization

-

Substrate : α-(Trifluoromethyl)acetophenone (10 mM)

-

Enzyme : Recombinant ADH (5 mg/mL)

-

Cofactor : NADPH (0.2 mM) with glucose dehydrogenase (GDH) for regeneration

-

Buffer : Phosphate buffer (pH 7.0, 50 mM)

This method achieves 85–92% yield and 94–98% ee. The -CF₃ group’s electronegativity stabilizes the transition state, enhancing enzymatic activity. However, substrate inhibition at concentrations >15 mM limits scalability.

Chemical Reduction with Chiral Borohydrides

Chemical reduction using chiral borohydride complexes provides a cost-effective route. Sodium borohydride modified with (R)-BINAP achieves moderate ee but requires post-reduction purification.

Procedure

-

Substrate : α-(Trifluoromethyl)acetophenone (1.0 equiv)

-

Reducing Agent : NaBH₄-(R)-BINAP complex (1.5 equiv)

-

Solvent : Tetrahydrofuran (THF)

Yields reach 70–75% with 82–88% ee. The -CF₃ group’s steric bulk reduces over-reduction risks, but competing pathways necessitate chromatographic purification.

Kinetic Resolution via Lipase-Catalyzed Acetylation

Kinetic resolution separates racemic mixtures using lipases to selectively acetylate one enantiomer. Candida antarctica lipase B (CAL-B) is effective for this purpose.

Reaction Setup

-

Substrate : Racemic α-(Trifluoromethyl)benzyl alcohol (10 mM)

-

Enzyme : CAL-B (10 mg/mL)

-

Acyl Donor : Vinyl acetate (2.0 equiv)

-

Solvent : Hexane

The (R)-enantiomer remains unreacted, yielding 45–50% recovery with 95–98% ee. This method suits small-scale applications but suffers from inherent 50% yield limitations.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 100 | >99 | High | High |

| Enzymatic Reduction | 85–92 | 94–98 | Moderate | Moderate |

| Chemical Reduction | 70–75 | 82–88 | Low | Low |

| Kinetic Resolution | 45–50 | 95–98 | Low | Moderate |

Catalytic hydrogenation outperforms other methods in yield and ee but requires expensive catalysts. Enzymatic reduction balances sustainability and efficiency, while kinetic resolution is reserved for niche applications.

Análisis De Reacciones Químicas

2.1. Oxidation Reactions

One of the primary reactions involving (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is its oxidation to form corresponding ketones. This transformation can be effectively achieved using various oxidizing agents, including nitroxide catalysts and potassium persulfate as the terminal oxidant.

-

Mechanism : The oxidation process typically begins with the homolytic cleavage of the oxidant, generating radical species that facilitate the oxidation of the alcohol to a ketone via single-electron transfer mechanisms.

-

Yield : The yields for this oxidation can vary based on conditions but have been reported to be moderate to good, typically ranging from 60% to 80% depending on substrate and catalyst used .

2.2. Esterification

This compound can undergo esterification reactions when treated with carboxylic acids. This reaction forms esters, which are important intermediates in organic synthesis.

-

General Reaction :

-

Applications : The resulting esters can be utilized in various applications, including pharmaceuticals and agrochemicals.

2.3. Nucleophilic Aromatic Substitution

The presence of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions.

-

Mechanism : In this reaction, nucleophiles can attack the carbon atom of the aromatic ring bearing the trifluoromethyl group, leading to substitution.

-

Example : This reaction has been successfully applied in synthesizing various substituted aromatic compounds, demonstrating significant utility in synthetic organic chemistry .

2.4. Radical Coupling Reactions

Recent studies have reported radical coupling reactions involving this compound with acetamides to generate 3-arylpropanamides.

-

Mechanism : The reaction proceeds through a radical pathway initiated by potassium tert-butoxide, which acts as both a base and radical initiator. The radical anion of the alcohol couples with enolates derived from acetamides to form new C–C bonds .

-

Yield : These reactions generally yield products in good quantities (up to 70% yield), showcasing the versatility of this compound in radical chemistry.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl Alcohol | Simple phenolic structure | Non-fluorinated; less reactive |

| Trifluoroethanol | Trifluoromethyl group on ethanol | Lower molecular weight; different reactivity |

| (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol | Enantiomer of (R)-(-) form | Opposite chirality; potential differences in biological activity |

| 2-Trifluoromethylphenol | Trifluoromethyl group on phenolic ring | Different functional groups; used in different applications |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chirality allows for the selective synthesis of enantiomerically pure compounds, which is essential for drug efficacy and safety. Some key applications include:

- Chiral Auxiliary : It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of desired stereoisomers while allowing for easy removal post-reaction.

- Chiral Solvent : The compound acts as a chiral solvating agent in NMR spectroscopy, aiding in the determination of enantiomeric composition by causing differential shifts in NMR signals based on the chirality of the interacting molecules .

- Drug Development : Its unique properties enhance drug solubility and bioavailability, making it an attractive candidate for developing new pharmaceuticals .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. The trifluoromethyl group contributes to improved biological activity and environmental stability, which are critical for effective pest control. Its applications include:

- Pesticide Formulation : The compound can enhance the efficacy of active ingredients in pesticide formulations by increasing their stability and activity against target pests .

Organic Synthesis

The compound's structure allows it to participate in various organic reactions, making it a versatile building block in synthetic chemistry. Notable applications include:

- Chiral Stationary Phase (CSP) : It is employed as a CSP in high-performance liquid chromatography (HPLC) for the separation of enantiomers based on their interactions with the stationary phase.

- Nucleophilic Aromatic Substitution : The presence of the trifluoromethyl group facilitates specific reactions like nucleophilic aromatic substitution, which is valuable for synthesizing complex organic molecules.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in various chemical syntheses:

- A study highlighted its role as a chiral auxiliary in synthesizing β-amino-α-trifluoromethyl alcohols, which are important intermediates for biologically active compounds .

- Research demonstrated its effectiveness as an organocatalyst, showcasing its potential in catalyzing reactions that yield trifluoromethylated compounds with high selectivity .

Mecanismo De Acción

The mechanism of action of ®-(-)-alpha-(Trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparación Con Compuestos Similares

4-(Trifluoromethyl)benzyl Alcohol (4-TBA)

Structure : The -CF₃ group is para to the hydroxyl group on the benzene ring.

Key Differences :

- Reactivity in Catalytic Reactions: In Mitsunobu reactions, 4-TBA reacts with phenylsilane to form esters, as tracked via ¹⁹F NMR . However, the absence of stereochemical influence (compared to the chiral R-isomer) limits its utility in asymmetric synthesis.

- Oxidation Kinetics :

Over Au/TiO₂ catalysts, 4-TBA exhibits saturation kinetics (Michaelis-Menten-like behavior), where reaction rates plateau at high substrate concentrations due to adsorption limitations on catalytic sites . - Electronic Effects :

The para-CF₃ group reduces electron density at the benzylic position, similar to the R-isomer, but steric effects differ due to positional isomerism .

| Property | (R)-(-)-alpha-(CF₃)benzyl alcohol | 4-TBA |

|---|---|---|

| Boiling Point | 99°C | Not reported |

| Stereochemical Influence | Chiral center | Achiral |

| Reaction with Phenylsilane | Not reported | Forms ester |

3,4,5-Trifluorobenzyl Alcohol

Structure : Three fluorine atoms at the 3-, 4-, and 5-positions on the benzene ring.

Key Differences :

- Solubility :

Highly soluble in water (100 g/L ), unlike the hydrophobic R-isomer, due to increased polarity from multiple fluorine atoms .

| Property | (R)-(-)-alpha-(CF₃)benzyl alcohol | 3,4,5-Trifluorobenzyl alcohol |

|---|---|---|

| Molecular Weight | 176.14 g/mol | 162.11 g/mol |

| Water Solubility | Low | 100 g/L |

| Fluorine Substitution | -CF₃ group | Three F atoms on ring |

Tetrafluoro-p-methylbenzyl Alcohol (TFXOH)

Structure : Four fluorine atoms and a methyl group on the benzene ring.

Key Differences :

- Electronic and Steric Profile :

The methyl group introduces steric hindrance, while tetrafluorination enhances electron deficiency. This contrasts with the R-isomer’s -CF₃ group, which combines strong electron withdrawal with moderate steric bulk . - Applications :

TFXOH is used in materials science for fluoropolymer synthesis, whereas the R-isomer is more prevalent in chiral resolutions .

| Property | (R)-(-)-alpha-(CF₃)benzyl alcohol | TFXOH |

|---|---|---|

| Fluorine Substitution | -CF₃ group | Four F atoms + methyl |

| Primary Use | Asymmetric synthesis | Fluoropolymer precursors |

Alpha-Methyl Trifluoromethyl-Benzyl Alcohol Derivatives

Structure : Additional methyl group adjacent to the -CF₃ group (e.g., alpha-methyl-2-(trifluoromethyl)benzyl alcohol).

Key Differences :

- Synthetic Utility :

These derivatives are less reactive in cross-etherification due to hindered transition states, whereas the R-isomer’s chirality enables enantioselective transformations .

| Property | (R)-(-)-alpha-(CF₃)benzyl alcohol | Alpha-Methyl Derivatives |

|---|---|---|

| Steric Bulk | Moderate | High (due to methyl) |

| Reactivity in Etherification | Forms carbocations | Inhibited by steric effects |

Mechanistic and Stereochemical Insights

- Carbocation Stability :

The R-isomer’s -CF₃ group stabilizes secondary carbocations during etherification, as seen in iron-catalyzed reactions, whereas primary carbocations (e.g., from 4-TBA) are less stable . - Enzymatic Interactions :

Benzyl alcohol dehydrogenases show higher activity toward electron-deficient substrates like the R-isomer, though steric effects from substituents (e.g., methyl in TFXOH) can reduce binding affinity . - Transition-State Interactions: DFT studies indicate the -CF₃ group in chiral alcohols enhances nucleophilicity via fluorine-anion interactions, a feature absent in non-chiral analogs like 4-TBA .

Actividad Biológica

(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol, with the chemical formula C9H8F3O, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : (R)-(-)-2-(Trifluoromethyl)phenylmethanol

- CAS Number : 10531-50-7

- Molecular Weight : 202.16 g/mol

- Structure : The compound features a trifluoromethyl group attached to a benzyl alcohol moiety, which enhances its lipophilicity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with commercially available benzyl alcohol derivatives.

- Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through various methods, including:

- Use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

- Nucleophilic substitution reactions involving fluorinated reagents.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound:

- Mechanism of Action : The compound exhibits selective cytotoxicity against various cancer cell lines. It has been shown to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation essential for cell division.

- Case Study : In a study evaluating its effects on human myeloid leukemia cell lines (HL-60 and U937), the compound demonstrated an IC50 value of approximately 0.56 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like CA-4 (IC50 = 1.0 µM) .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- In vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

- Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Table 1: Biological Activity Summary

Research Findings

- Enhanced Selectivity : The introduction of the trifluoromethyl group significantly enhances the selectivity of glycosylation reactions in carbohydrate chemistry, which may have implications for drug design involving glycosides .

- Potential as a Pharmaceutical Intermediate : The compound is being explored as a pharmaceutical intermediate due to its unique reactivity and ability to form stable derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric reduction of α-(trifluoromethyl)acetophenone derivatives using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori-type catalysts). For example, sodium borohydride with a chiral ligand like (R)-BINAP can achieve enantioselectivity >90% . Alternatively, enzymatic reduction using alcohol dehydrogenases (ADHs) with cofactor regeneration systems (e.g., glucose dehydrogenase) offers a green chemistry approach. Post-synthesis purification via chiral HPLC (e.g., using a Chiralcel OD column) ensures enantiomeric excess validation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : The benzylic proton (-CH(OH)-) appears as a doublet of doublets (δ ~5.0 ppm) due to coupling with the -CF₃ group (³J ~6.5 Hz) and hydroxyl proton .

- Chiral GC/MS : Enantiomeric excess can be quantified using β-cyclodextrin-based columns.

- HPLC with UV detection : Monitor impurities at 254 nm, leveraging the compound’s UV absorbance from the aromatic ring .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is a skin and eye irritant (H315/H319). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Avoid contact with acid chlorides or anhydrides, as the hydroxyl group may undergo esterification .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of benzyl alcohol derivatives in catalytic reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), which polarizes the benzylic C-O bond, increasing acidity (pKa ~12.5 vs. ~15 for benzyl alcohol). This enhances hydrogen-bonding interactions in transition states, as observed in kinetic studies of phosphonoformate prodrugs . Steric effects from -CF₃ can hinder nucleophilic attack at the benzylic carbon, requiring bulky catalysts for enantioselective transformations .

Q. What analytical strategies resolve contradictions in reported NMR data for this compound?

- Methodological Answer : Discrepancies in chemical shifts often arise from solvent effects or trace water. Standardize measurements in deuterated DMSO-d₆ or CDCl₃ with 1% TMS. For ambiguous splitting patterns, use 2D NMR (¹H-¹³C HSQC, COSY) to confirm coupling networks. Cross-validate with computational methods (DFT calculations of NMR parameters) using software like Gaussian .

Q. How can researchers optimize reaction conditions for derivatizing this compound into chiral ligands or intermediates?

- Methodological Answer :

- Esterification : Use Mitsunobu conditions (DIAD, PPh₃) with carboxylic acids to retain stereochemistry.

- Oxidation : Catalytic TEMPO/NaClO₂ converts the alcohol to α-(trifluoromethyl)benzaldehyde, a precursor for chiral Schiff bases .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) in biphasic systems to selectively acylate one enantiomer .

Q. What role does this compound play in studying enzyme-substrate interactions?

- Methodological Answer : The compound serves as a substrate mimic in crystallographic studies of alcohol dehydrogenases. Its -CF₃ group mimics the steric bulk of natural substrates while providing strong electron density for X-ray diffraction. Fluoroalkyl tags also aid in ¹⁹F NMR-based binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.